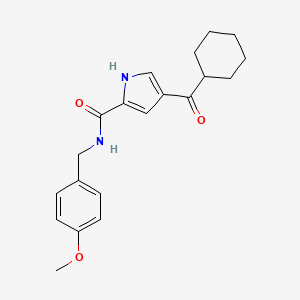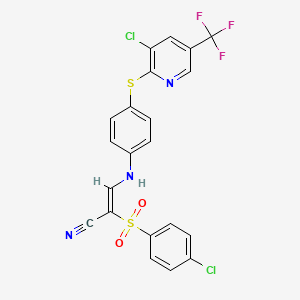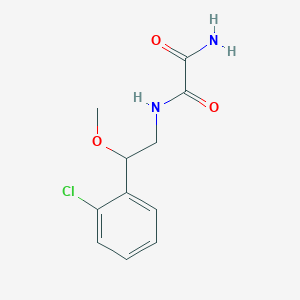![molecular formula C19H16ClNO3 B2408229 N-(2-hydroxy-2-{4-[furan-2-yl]phényl}éthyl)-3-chlorobenzamide CAS No. 2097903-39-2](/img/structure/B2408229.png)
N-(2-hydroxy-2-{4-[furan-2-yl]phényl}éthyl)-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a furan ring, and a chloro group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate furan, phenyl, and benzamide precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzamide group could result in strong intermolecular hydrogen bonding, while the furan ring could contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The furan ring, being an aromatic heterocycle, could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a benzamide group could increase its polarity and potentially its solubility in polar solvents .Applications De Recherche Scientifique
- Cytotoxicité: Des études préliminaires ont démontré que des dérivés de ce composé présentent des effets cytotoxiques variables sur les cellules de carcinome pulmonaire . Les chercheurs étudient activement son mécanisme d'action et son potentiel en tant qu'agent anticancéreux.
Activité antibactérienne
La structure unique du composé suggère de possibles propriétés antibactériennes. Les points clés incluent :
- Synthèse et caractérisation: Les chercheurs ont synthétisé des dérivés de ce composé et évalué leur activité antimicrobienne. Des études supplémentaires sont nécessaires pour explorer leur efficacité contre des souches bactériennes spécifiques .
Propriétés anthelminthiques
Compte tenu de ses caractéristiques moléculaires, le composé pourrait également avoir un potentiel anthelminthique. Voici ce que nous savons :
- Tests in vitro: Des investigations ont évalué l'activité anthelminthique de nouveaux composés de base de Schiff synthétisés, y compris des dérivés de ce benzamide. Des études comparatives avec des médicaments standard fournissent des informations précieuses .
Analogue d'hormone végétale
La ressemblance du composé avec les dérivés de l'indole suggère un rôle potentiel en tant qu'hormone végétale. Les points notables incluent :
- Analogie avec l'acide indole-3-acétique: L'acide indole-3-acétique, une hormone végétale, est produite à partir de la dégradation du tryptophane dans les plantes supérieures. Les chercheurs spéculent que ce composé pourrait avoir des effets similaires, bien que des études supplémentaires soient nécessaires .
Investigations mécanistiques moléculaires
Comprendre le comportement du composé au niveau moléculaire est crucial. Des recherches récentes ont exploré :
- Études théoriques: Des investigations computationnelles ont étudié ses propriétés électroniques, sa réactivité et ses interactions de liaison. Ces informations permettent de prédire son comportement dans différents environnements .
Stratégies de synthèse chimique
Les chercheurs ont développé des voies de synthèse pour accéder aux dérivés de ce composé. Parmi les méthodes notables, citons :
- Bromation radicalaire et formation de phosphonate: Des réactions séquentielles ont conduit à la synthèse d'intermédiaires bromés et de phosphonates correspondants. Ces stratégies contribuent à la disponibilité du composé pour des études ultérieures .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-4-1-3-15(11-16)19(23)21-12-17(22)13-6-8-14(9-7-13)18-5-2-10-24-18/h1-11,17,22H,12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZCZJGCNWGCLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)
![2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2408154.png)
![2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408156.png)


![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)

![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)

![Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2408165.png)
![N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2408166.png)

